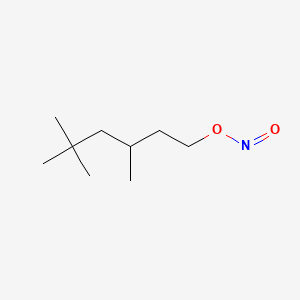
3,5,5-Trimethylhexyl nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylhexyl nitrite is an organic compound with the molecular formula C9H19NO2. It is a nitrite ester derived from 3,5,5-trimethylhexanol and nitrous acid. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl nitrite can be synthesized through the esterification of 3,5,5-trimethylhexanol with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid like hydrochloric acid.
Esterification Reaction: The 3,5,5-trimethylhexanol is then reacted with the freshly prepared nitrous acid under controlled temperature conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylhexyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroalkanes
Reduction: Amines
Substitution: Various substituted organic compounds
Applications De Recherche Scientifique
3,5,5-Trimethylhexyl nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of nitro compounds and other derivatives.
Biology: It serves as a probe in biochemical studies to investigate the effects of nitrite esters on biological systems.
Medicine: Research explores its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of rubber and polymer products, where it acts as a stabilizer and curing agent.
Mécanisme D'action
The mechanism of action of 3,5,5-trimethylhexyl nitrite involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and signaling molecule. The molecular targets and pathways include:
Vascular Smooth Muscle: NO activates guanylate cyclase, leading to increased cyclic GMP levels and relaxation of smooth muscle.
Platelet Aggregation: NO inhibits platelet aggregation, which is beneficial in preventing blood clots.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amyl Nitrite: Another nitrite ester with similar vasodilatory effects.
Isobutyl Nitrite: Used for similar applications but differs in its molecular structure.
Uniqueness
3,5,5-Trimethylhexyl nitrite is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different reactivity and stability compared to other nitrite esters.
Propriétés
Numéro CAS |
94134-31-3 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3,5,5-trimethylhexyl nitrite |
InChI |
InChI=1S/C9H19NO2/c1-8(5-6-12-10-11)7-9(2,3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
NXTWZLMLGHRVHV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCON=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



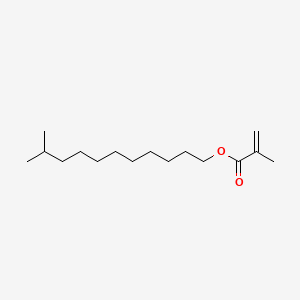

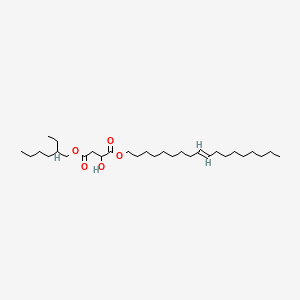
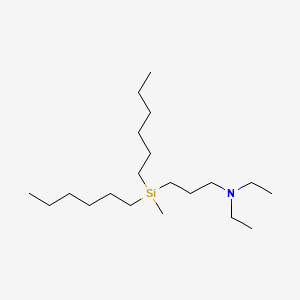
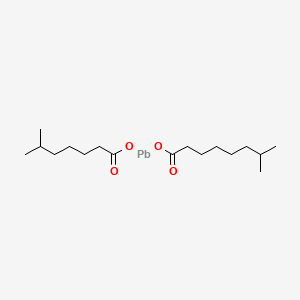
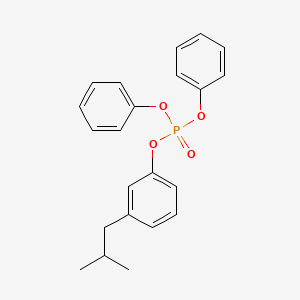
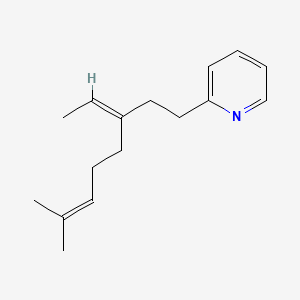
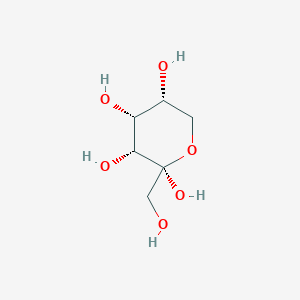

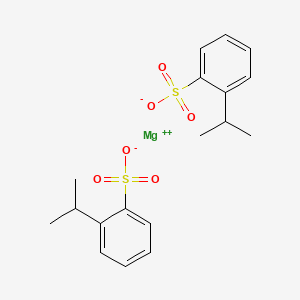
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)


